molecular formula C20H20N2O5 B13783329 1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B13783329
M. Wt: 368.4 g/mol
InChI Key: SPDAFRTXUUHVND-UHFFFAOYSA-N
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Description

1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, an aniline derivative, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 3-methylaniline, undergoes a nucleophilic substitution reaction to introduce the oxoethoxy group.

    Pyrrolidine Ring Formation: The intermediate product is then reacted with maleic anhydride to form the pyrrolidine ring through a cyclization reaction.

    Final Coupling: The resulting compound is coupled with a carboxylic acid derivative under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts to increase yield and reduce reaction time. Common industrial methods include:

    Catalytic Hydrogenation: To reduce any nitro groups to amines.

    High-Pressure Reactions: To facilitate the cyclization process.

    Purification Techniques: Such as recrystallization and chromatography to obtain a pure product.

Chemical Reactions Analysis

Types of Reactions

1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: As a potential drug candidate due to its unique structural properties.

    Biological Studies: To study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: In the synthesis of other complex organic molecules and as a building block for more advanced compounds.

Mechanism of Action

The mechanism of action of 1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Aniline Derivatives: Such as 3-methylaniline and its substituted derivatives.

Uniqueness

1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring and an aniline derivative, which imparts distinct chemical and biological properties.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C20H20N2O5/c1-13-3-2-4-15(9-13)21-18(23)12-27-17-7-5-16(6-8-17)22-11-14(20(25)26)10-19(22)24/h2-9,14H,10-12H2,1H3,(H,21,23)(H,25,26)

InChI Key

SPDAFRTXUUHVND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O

Origin of Product

United States

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